molecular formula C11H11F2NO4S B7434896 (2,3-Difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone

(2,3-Difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone

Katalognummer B7434896
Molekulargewicht: 291.27 g/mol
InChI-Schlüssel: HBYWGXGBAQMHBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer therapy. DFMO has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and division, and their overproduction has been linked to the development and progression of various types of cancer.

Wirkmechanismus

DFMO works by inhibiting the activity of ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and division, and their overproduction has been linked to the development and progression of various types of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit ODC and reduce polyamine levels, DFMO has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. DFMO has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

DFMO has several advantages as a research tool. It is a potent and specific inhibitor of ODC, and its effects can be easily measured using biochemical assays. DFMO is also relatively stable and can be easily synthesized in the lab. However, DFMO also has several limitations. Its effects on polyamine levels can be complex and may vary depending on the cell type and experimental conditions. In addition, DFMO can have off-target effects on other enzymes and pathways, which can complicate data interpretation.

Zukünftige Richtungen

There are several areas of future research that could be pursued with DFMO. One area of interest is the development of new analogs and derivatives of DFMO that could have improved potency and selectivity. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to benefit from DFMO therapy. Finally, DFMO could be investigated as a potential adjunct therapy for other cancer treatments, such as chemotherapy and radiation therapy.

Synthesemethoden

DFMO can be synthesized through a multistep process starting from 2,3-difluorophenol and 3-methylsulfonylazetidine. The synthesis involves several chemical reactions, including nitration, reduction, and cyclization, and requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

DFMO has been extensively studied for its potential use in cancer therapy. Several clinical trials have been conducted to evaluate the safety and efficacy of DFMO in various types of cancer, including colorectal, prostate, and breast cancer. DFMO has also been investigated for its potential use in the prevention of cancer recurrence and the treatment of other diseases, such as neuroblastoma and African sleeping sickness.

Eigenschaften

IUPAC Name

(2,3-difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO4S/c1-19(17,18)6-4-14(5-6)11(16)7-2-3-8(15)10(13)9(7)12/h2-3,6,15H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYWGXGBAQMHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CN(C1)C(=O)C2=C(C(=C(C=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.